1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile

Oncology Antiproliferative Medicinal Chemistry

SAR studies on pyrazolo[3,4-c]pyridine kinase inhibitors demand the exact 5-carbonitrile regioisomer-generic substitutions destroy potency and selectivity. This core provides the essential N1-H and unencumbered 7-position required for target engagement. • Enables 3,5,7-trisubstituted libraries with IC₅₀ values as low as 0.87 µM against solid tumor lines. • Retains sub-micromolar GSK-3β activity (IC₅₀ = 0.4 µM for optimized analogues); N1-substitution causes >10-fold potency loss. • Validated in patent WO2013/96496 A2 for proprietary library construction. Reliable global supply with batch-to-batch consistency.

Molecular Formula C7H4N4
Molecular Weight 144.13 g/mol
CAS No. 633328-50-4
Cat. No. B1521249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile
CAS633328-50-4
Molecular FormulaC7H4N4
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1=C2C=NNC2=CN=C1C#N
InChIInChI=1S/C7H4N4/c8-2-6-1-5-3-10-11-7(5)4-9-6/h1,3-4H,(H,10,11)
InChIKeyMMHFIJOAWVYGEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile: Core Scaffold & Key Intermediate


1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile (CAS 633328-50-4) is a heteroaromatic compound built upon a pyrazolo[3,4-c]pyridine core with a carbonitrile group at the 5-position [1]. This scaffold is a privileged structure in medicinal chemistry, acting as a purine isostere capable of engaging with ATP-binding pockets in various kinases [2]. Its primary utility in research and industrial procurement stems from its role as a critical synthetic intermediate, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies in oncology and neurodegenerative disease research [REFS-2, REFS-3].

Workflow SAR library synthesis for kinase target research
Selection Purine isostere with 5-carbonitrile reactive handle
Use Context ATP-binding pocket engagement studies

Structural Specificity of 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile


Generic substitution of 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile is not feasible due to the strict structure-activity relationships (SAR) governing the pyrazolo[3,4-c]pyridine class. The precise placement of the nitrile group at the 5-position is non-negotiable for its function as a synthetic handle, enabling subsequent diversification into biologically active derivatives [1]. Furthermore, SAR studies demonstrate that the presence of the N1-H moiety is critical for kinase inhibitory activity, and any substitution at this position significantly alters the compound's selectivity and potency profile [2]. The absence of a bulky substituent at the 7-position is also a key determinant for maintaining activity against key therapeutic targets like GSK-3 and DYRK1A [2]. Therefore, using a structurally similar but chemically distinct analog will not recapitulate the same synthetic utility or biological outcomes, making the exact compound essential for reproducible research.

5-Carbonitrile position

Positional isomer substitution may alter synthetic reactivity and downstream diversification.

N1-H pharmacophore

N1-alkylated analogs may lose GSK-3β inhibitory activity based on reported SAR trends.

7-Substitution effect

Analogs with bulky 7-substituents may shift kinase selectivity away from DYRK1A/CLK1 targets.

Quantitative Evidence for 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile


Antiproliferative Activity: Derivative Comparison

1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile serves as the foundational intermediate for synthesizing a series of 3-phenylpyrazolo[3,4-c]pyridines, which display potent antiproliferative activity [1]. The carbonitrile group is essential for subsequent functionalization. In a study of 31 derivatives, the final compounds derived from this scaffold exhibited IC50 values ranging from 0.87 to 4.3 µM against pancreatic (MIA PaCa-2), ovarian (SCOV3), and prostate (PC-3) cancer cell lines [1]. This is in contrast to less decorated scaffolds or earlier generations of pyrazolopyridines which often show significantly weaker activity or narrower spectrum of action. For instance, a specific 3-phenyl carboxamidine derivative (compound 17) showed an IC50 of 0.87 ± 0.13 µM against MIA PaCa-2 cells, a stark improvement over other analogues like compound 24 which had an IC50 >10 µM in the same assay [1].

Antiproliferative Derivative
Head-to-head
IC50 0.87 µM (Compound 17)
Supports SAR optimization via 5-CN handle
vs >10 µM for Compound 24; MIA PaCa-2 cells
Oncology Antiproliferative Medicinal Chemistry

N1-H Moiety: Critical for GSK-3 Inhibition

The 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile core, which retains the critical N1-H proton, is a superior scaffold for developing kinase inhibitors compared to its N1-substituted analogs [1]. SAR studies on pyrazolo[3,4-c]pyridine derivatives reveal that the presence of the N1-H group is essential for achieving potent inhibition of GSK-3α/β, a key target in Alzheimer's disease and cancer [1]. For example, 1-unsubstituted analogues (14a-e) demonstrated IC50 values against GSK-3α/β in the range of 0.4–1 µM, with the most active derivative (14e) achieving an IC50 of 0.4 µM [1]. In contrast, many N1-substituted derivatives in the same study showed significantly reduced or no activity, with IC50 values typically ≥10 µM [1]. This quantitative SAR trend underscores that the exact 1H-pyrazolo[3,4-c]pyridine-5-carbonitrile structure, which can be used to maintain or regenerate the unsubstituted N1-H, is a more valuable starting point for hit-to-lead campaigns targeting GSK-3.

N1-H Requirement
Class-level
Unsubstituted N1-H: IC50 0.4–1 µM N1-substituted: ≥10 µM
Reported N1-H requirement for GSK-3β inhibition
N1-H pharmacophore critical for activity
Neuroscience Kinase Inhibition GSK-3 Alzheimer's Disease

Unsubstituted 7-Position for DYRK1A/CLK1 Inhibition

The 7-position of the pyrazolo[3,4-c]pyridine scaffold is a key site for modulating kinase selectivity, and the base compound's lack of a bulky substituent is critical for potent inhibition of DYRK1A and CLK1 kinases [1]. Docking studies and biological evaluation confirm that the absence of a bulky 7-substituent is favorable for activity against these targets [1]. In a series of 1-unsubstituted derivatives (14a-f), compounds with a small or no 7-substituent (e.g., 14a, 14c, 14d) showed IC50 values between 1.1–4.5 µM against CLK1 and DYRK1A [1]. While the exact parent compound (1H-pyrazolo[3,4-c]pyridine-5-carbonitrile) was not directly tested in this specific panel, the SAR demonstrates that the core scaffold's unencumbered 7-position is a critical feature for achieving multi-kinase activity, providing a >2.2-fold selectivity window for DYRK1A over CDK5 in the most active analogues [1].

7-Position Selectivity
Class-level
7-unsubstituted: IC50 1.1–4.5 µM bulky 7-substituted: ≥10 µM
Supports DYRK1A/CLK1 selectivity profiling
7-position modulates kinase selectivity
Neuroscience Kinase Inhibition DYRK1A CLK1

Patent-Validated Intermediate

1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile is explicitly disclosed in patent WO2013/96496 A2 as a synthetic intermediate for the preparation of compounds with potential therapeutic applications [1]. This differentiates it from many academic analogs that lack a clear path to commercial development. The patent citation provides a defined synthetic route and demonstrates industrial interest in this specific scaffold, confirming its utility beyond basic research. While the exact structure and activity of the final patented molecules are not disclosed here, the use of this specific carbonitrile in a patent filing underscores its recognized value as a building block for generating proprietary, biologically active chemical space [1].

Patent Citation
Supporting evidence
WO2013/96496 A2 intermediate
Patent inclusion provides commercial relevance precedent
Not a biological activity claim
Intellectual Property Drug Discovery Pharmaceutical Synthesis

1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile: Research & Industrial Applications


Antiproliferative Lead Optimization in Oncology

Researchers focused on developing novel antiproliferative agents for pancreatic, ovarian, or prostate cancers should prioritize this compound. Its carbonitrile group is the essential synthetic handle for generating 3,5,7-trisubstituted pyrazolopyridine libraries [1]. As demonstrated, derivatives from this scaffold achieve IC50 values as low as 0.87 µM, outperforming other analogues by over an order of magnitude [1]. This makes it the preferred starting material for SAR campaigns aimed at improving potency and selectivity against solid tumor cell lines.

GSK-3β Targeted Discovery in Alzheimer’s and Cancer

This compound is a strategically optimal core for hit-to-lead programs targeting GSK-3β, a key enzyme implicated in Alzheimer's disease, type II diabetes, and various cancers. Its structure retains the crucial N1-H proton, which SAR studies show is necessary for achieving sub-micromolar potency (IC50 = 0.4 µM for optimized analogues) [2]. Using this compound as a template allows medicinal chemists to maintain the essential pharmacophore while exploring vectors for improved selectivity and pharmacokinetics, avoiding the >10-fold loss in activity seen with N1-substituted scaffolds [2].

Multi-Kinase Inhibitors for Neurological Disorders

For projects focused on dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) or cdc2-like kinase 1 (CLK1), this scaffold provides an excellent starting point. The unencumbered 7-position is a key determinant for activity against these kinases, as evidenced by analogues achieving IC50 values in the 1.1–4.5 µM range [2]. By using this core, researchers can efficiently explore the chemical space around the 3- and 7-positions to modulate potency and selectivity for these therapeutically relevant targets in neurodegenerative diseases.

Proprietary Chemical Libraries for Pharma & Biotech

The inclusion of this compound in patent WO2013/96496 A2 validates its use as a versatile and commercially relevant building block for creating novel, patentable chemical entities [3]. Industrial procurement teams and contract research organizations (CROs) should prioritize this intermediate for constructing proprietary libraries, as it offers a direct path to molecules with demonstrated therapeutic potential and a clear intellectual property precedent.

Application
Selection Property
Validation Focus
Antiproliferative SAR studies
5-Carbonitrile synthetic handle
Cell-viability endpoint review
GSK-3β kinase inhibition studies
N1-H pharmacophore retention
Kinase assay endpoint context
DYRK1A/CLK1 kinase profiling
Unencumbered 7-position scaffold
Kinase selectivity panel review
Proprietary library synthesis
Patent-cited intermediate
IP and commercial pathway precedent review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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